molecular formula C14H14N2O3 B8391226 Pyridin-3-ylmethyl 4-methoxyphenylcarbamate

Pyridin-3-ylmethyl 4-methoxyphenylcarbamate

Cat. No.: B8391226
M. Wt: 258.27 g/mol
InChI Key: WDSNFAMKFOMQBY-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl 4-methoxyphenylcarbamate is an organic compound that features a combination of a methoxyphenyl group and a pyridinylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-ylmethyl 4-methoxyphenylcarbamate typically involves the reaction of 4-methoxyphenyl isocyanate with pyridin-3-ylmethanol. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl 4-methoxyphenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Pyridin-3-ylmethyl 4-methoxyphenylcarbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of heterocyclic compounds .

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .

Medicine

Medically, this compound is explored for its potential therapeutic effects. It is studied for its role in treating conditions such as cancer and neurodegenerative diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl 4-methoxyphenylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-3-ylmethyl 4-methoxyphenylcarbamate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications, from drug design to materials science, highlights its significance .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

pyridin-3-ylmethyl N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C14H14N2O3/c1-18-13-6-4-12(5-7-13)16-14(17)19-10-11-3-2-8-15-9-11/h2-9H,10H2,1H3,(H,16,17)

InChI Key

WDSNFAMKFOMQBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A resealable tube was charged with 4-methoxyphenylisocyanate (1.00 g, 6.70 mmol), 3-pyridylcarbinol (0.800 g, 7.33 mmol), and toluene (4 mL). The tube was sealed and the mixture was heated at 100° C. for 20 h. The reaction mixture was cooled to room temperature. The resulting white solid was collected by suction filtration and washed with diethyl ether. The solid was dried under vacuum to give (4-methoxyphenyl)-carbamic acid pyridin-3-ylmethyl ester a white solid.
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